molecular formula C12H23N B1212230 Dodecanenitrile CAS No. 2437-25-4

Dodecanenitrile

Cat. No.: B1212230
CAS No.: 2437-25-4
M. Wt: 181.32 g/mol
InChI Key: VXCUURYYWGCLIH-UHFFFAOYSA-N
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Description

Dodecanenitrile, also known as lauronitrile, is an organic compound with the chemical formula C₁₂H₂₃N. It is a colorless liquid characterized by its nitrile functional group. This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties .

Scientific Research Applications

Dodecanenitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecanenitrile can be synthesized through several methods. One common method involves the catalytic, metal-free oxidation of primary amines to nitriles. For example, dodecylamine can be oxidized using Oxone and pyridinium bromide in dichloromethane, with pyridine and a 4-acetamidoTEMPO catalyst .

Industrial Production Methods: Industrial production of this compound often involves the reaction of lauric acid with urea or the reaction of diamine with nickel peroxide . These methods are preferred for large-scale production due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Dodecanenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Oxone, pyridinium bromide, and dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Lauric acid.

    Reduction: Dodecylamine.

    Substitution: Depending on the nucleophile, products can vary widely.

Mechanism of Action

The mechanism of action of dodecanenitrile primarily involves its nitrile functional group. In biological systems, nitriles can be hydrolyzed to carboxylic acids and amines, which can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific reactions and conditions under which this compound is used .

Comparison with Similar Compounds

  • Nonanenitrile (C₉H₁₇N)
  • Heptyl cyanide (C₇H₁₃N)
  • Cyclohexanecarbonitrile (C₇H₁₁N)
  • Valeronitrile (C₅H₉N)
  • Tetradecanenitrile (C₁₄H₂₇N)

Comparison: Dodecanenitrile is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain nitriles. This longer chain length affects its boiling point, solubility, and reactivity, making it suitable for specific applications where other nitriles may not be as effective .

Properties

IUPAC Name

dodecanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H23N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCUURYYWGCLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022188
Record name n-Undecyl cyanide
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Molecular Weight

181.32 g/mol
Source PubChem
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CAS No.

2437-25-4
Record name Dodecanenitrile
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Record name Dodecanenitrile
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Record name Dodecanenitrile
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Record name Dodecanenitrile
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Record name n-Undecyl cyanide
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Record name Dodecanenitrile
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Record name DODECANENITRILE
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Synthesis routes and methods

Procedure details

To the chalcone, 187, (17.95 g, 54.7) mmol) in 2-ethoxyethanol (150 mL) at 55° C. was added acetic acid (4 mL) followed by slow addition of potassium cyanide (5.3 g, 81 mmol) in water. The solution was stirred at 105° C. for 0.25 hour. The solution was cooled and treated with water (25 mL). The mixture was filtered to collect the solid. The solid was washed repeatedly with 70% ethanol (50 mL), air dried, and then dried in vacuo to give the nitrile 12.7 g (68%) as a yellow solid. The nitrile was identified by 1H NMR, IR, MS, and microanalysis.
Quantity
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4 mL
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150 mL
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5.3 g
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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